3-chloropyridine-4-sulfonyl fluoride
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Overview
Description
3-chloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S . It has a molecular weight of 195.6 and is described as a solid .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . An organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C5H3ClFNO2S/c6-4-3-8-2-1-5 (4)11 (7,9)10/h1-3H .Chemical Reactions Analysis
Fluorinated pyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
This compound is a solid . Fluoropyridines have interesting and unusual physical, chemical and biological properties .Scientific Research Applications
3-chloropyridine-4-sulfonyl fluoride has been used extensively in scientific research in a variety of applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a scavenger for protecting functional groups in organic synthesis. It has also been used in the synthesis of peptides and other biologically active compounds.
Mechanism of Action
Target of Action
It is known that sulfonyl fluorides can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, potentially modifying their function .
Mode of Action
In a biological context, this could involve the reaction with nucleophilic amino acid residues in proteins, leading to changes in protein function .
Biochemical Pathways
The compound’s potential to modify proteins suggests it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Result of Action
Given its potential to modify proteins, it could have diverse effects depending on the specific proteins and cells involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-chloropyridine-4-sulfonyl fluoride .
Advantages and Limitations for Lab Experiments
3-chloropyridine-4-sulfonyl fluoride is a powerful reagent that can be used in a variety of laboratory experiments. It is relatively stable and can be stored at room temperature. However, it is also highly reactive and can cause severe tissue damage if not handled properly. Therefore, it is important to take all necessary safety precautions when handling this compound.
Future Directions
The unique properties of 3-chloropyridine-4-sulfonyl fluoride have made it a valuable tool for scientific research. In the future, researchers may explore the use of this compound in drug discovery and development, as well as its potential applications in biotechnology and nanotechnology. In addition, further research into the biochemical and physiological effects of this compound may provide insight into its potential therapeutic uses. Finally, further studies may investigate the role of this compound in the synthesis of other compounds and its potential applications in organic synthesis.
Synthesis Methods
The synthesis of 3-chloropyridine-4-sulfonyl fluoride is a multi-step process that involves the use of various reagents. The first step involves the reaction between 3-chloropyridine and sulfuric acid, which produces 3-chloropyridine-4-sulfonate. This intermediate is then reacted with fluorosulfuric acid to produce this compound. This reaction is highly exothermic and must be performed under controlled conditions.
Safety and Hazards
The safety data sheet for 3-chloropyridine-4-sulfonyl fluoride indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and keep cool .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloropyridine-4-sulfonyl fluoride involves the reaction of 3-chloropyridine-4-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "3-chloropyridine-4-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "Add 3-chloropyridine-4-sulfonyl chloride to a reaction vessel", "Pass hydrogen fluoride gas through the reaction vessel", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain 3-chloropyridine-4-sulfonyl fluoride" ] } | |
CAS RN |
2301475-89-6 |
Molecular Formula |
C5H3ClFNO2S |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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